molecular formula C12H15N3 B1508028 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine CAS No. 1015845-62-1

4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Cat. No.: B1508028
CAS No.: 1015845-62-1
M. Wt: 201.27 g/mol
InChI Key: LUJTZEMUNKPLDE-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C15H16N2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine typically involves the following steps:

  • Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Substitution with Methyl Group: The pyrazole ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

  • Introduction of 3-Methylbenzyl Group: The 3-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-methylbenzyl chloride or bromide in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Pyrazole-5-one derivatives.

  • Reduction Products: Amines or other reduced derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, the compound's derivatives may be explored for their pharmacological effects. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 1-(3-Methylbenzyl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group at the 4-position.

  • 4-Methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine: Similar structure but with a different position of the methyl group on the benzyl ring.

  • 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine: Similar structure but with a different position of the methyl group on the pyrazole ring.

Uniqueness: 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups on the pyrazole ring and the benzyl group contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-12(13)10(2)7-14-15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJTZEMUNKPLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650879
Record name 4-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-62-1
Record name 4-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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